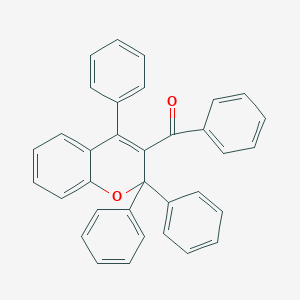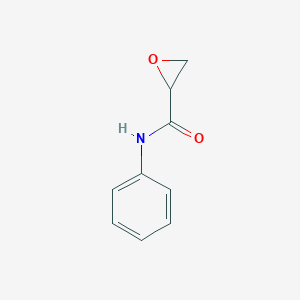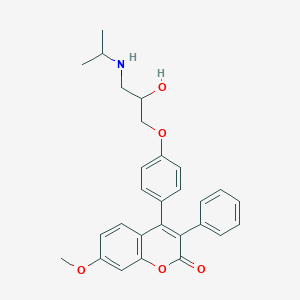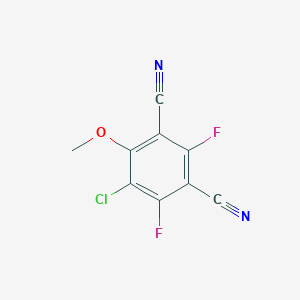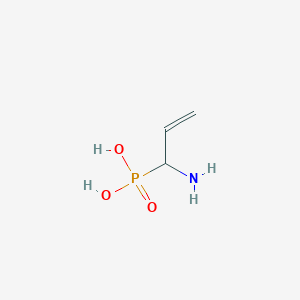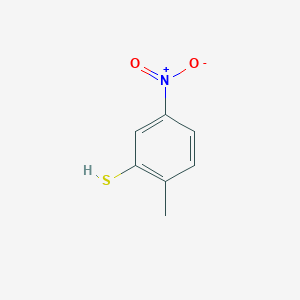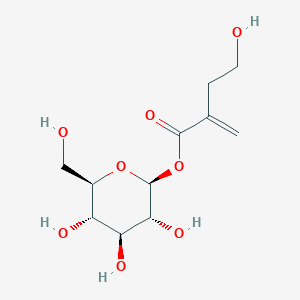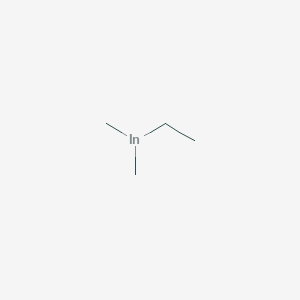![molecular formula C16H18O4 B034781 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol CAS No. 101432-05-7](/img/structure/B34781.png)
4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol, also known as DHPEB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHPEB is a member of the stilbene family, which is known for its antioxidant and anti-inflammatory properties. In recent years, DHPEB has gained attention due to its potential to treat a variety of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
作用机制
4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol exerts its therapeutic effects through various mechanisms. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has also been shown to inhibit the activity of the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes, another group of lipid compounds that play a role in inflammation. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to have various biochemical and physiological effects. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to reduce the production of inflammatory cytokines, which are molecules that play a role in inflammation. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to improve mitochondrial function, which is important for cellular energy production.
实验室实验的优点和局限性
4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has several advantages for lab experiments. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol is a synthetic compound, which means that it can be easily synthesized and purified. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol is stable and can be stored for long periods of time. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been extensively studied, which means that there is a large body of literature on its properties and potential therapeutic applications.
However, there are also some limitations to using 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol in lab experiments. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol is a synthetic compound, which means that it may not accurately reflect the properties of natural compounds. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol may have off-target effects, which can complicate the interpretation of experimental results. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol may also have limited solubility in certain solvents, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol. One direction is to further investigate the potential therapeutic applications of 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has shown promise in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases, but more research is needed to fully understand its potential in these areas. Another direction is to investigate the mechanisms by which 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol exerts its therapeutic effects. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been shown to have antioxidant and anti-inflammatory properties, but the exact mechanisms by which it exerts these effects are not fully understood. Finally, future research could focus on the development of new synthetic analogs of 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol that may have improved properties and therapeutic potential.
合成方法
4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol can be synthesized through a multistep process. The first step involves the reaction between 4-bromobenzophenone and 3,4-dihydroxybutyl bromide in the presence of potassium carbonate. This reaction produces 4-[4-(3,4-dihydroxybutyl)phenyl]benzophenone. The second step involves the reduction of the ketone group in the presence of sodium borohydride, which produces 4-[4-(3,4-dihydroxybutyl)phenyl]benzene-1,2-diol. The final step involves the reaction between the hydroxyl groups of the phenolic rings with 4-bromobutyl bromide in the presence of potassium carbonate, which produces 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol.
科学研究应用
4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been extensively studied for its potential therapeutic applications. Studies have shown that 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. 4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol has been studied for its potential to treat cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
CAS 编号 |
101432-05-7 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
4-[4-(3,4-dihydroxyphenyl)butyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H18O4/c17-13-7-5-11(9-15(13)19)3-1-2-4-12-6-8-14(18)16(20)10-12/h5-10,17-20H,1-4H2 |
InChI 键 |
JMYXNUMGPRHHBC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCCCC2=CC(=C(C=C2)O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1CCCCC2=CC(=C(C=C2)O)O)O)O |
同义词 |
1,4-BIS(3,4-DIHYDROXYPHENYL)BUTANE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





